![molecular formula C9H14N2S B14440650 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine CAS No. 80191-92-0](/img/structure/B14440650.png)
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine is an organic compound that features a pyridine ring attached to a propan-1-amine group via a sulfanyl (thioether) linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine typically involves the reaction of pyridine-2-methanethiol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group attacks the carbon atom bearing the chlorine, resulting in the formation of the thioether linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are typically used for substitution reactions involving the amine group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: N-acyl or N-alkyl derivatives.
Aplicaciones Científicas De Investigación
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can enhance the compound’s binding affinity to metal ions, making it useful in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-{[(Pyridin-2-yl)methyl]sulfanyl}propanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.
2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-amine: Shorter carbon chain between the sulfanyl and amine groups.
Uniqueness
3-{[(Pyridin-2-yl)methyl]sulfanyl}propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a pyridine ring and a sulfanyl linkage makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
80191-92-0 |
|---|---|
Fórmula molecular |
C9H14N2S |
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
3-(pyridin-2-ylmethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C9H14N2S/c10-5-3-7-12-8-9-4-1-2-6-11-9/h1-2,4,6H,3,5,7-8,10H2 |
Clave InChI |
ZICJIVKOAQAMBF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CSCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


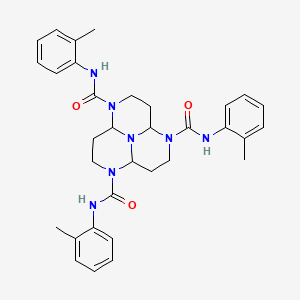


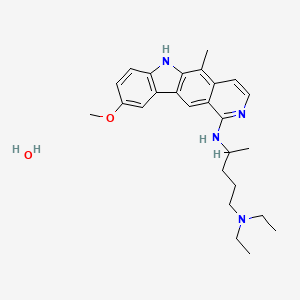
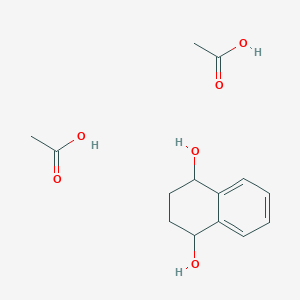

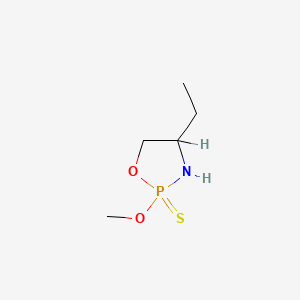
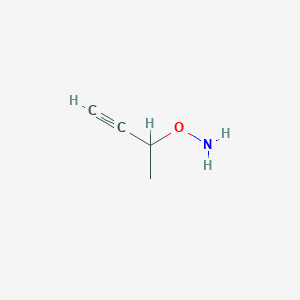
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)





